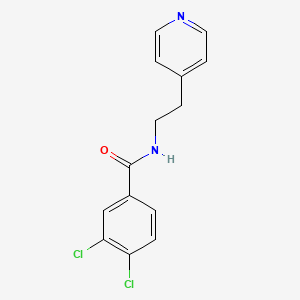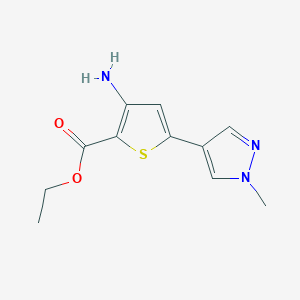![molecular formula C18H25NO4 B2853004 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1328849-80-4](/img/structure/B2853004.png)
3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MDMP" and is a member of the spiroketone family. The synthesis of MDMP involves a multi-step reaction process, which results in a white crystalline powder.
Mecanismo De Acción
The mechanism of action of MDMP is not fully understood. However, it is believed that MDMP exerts its antibacterial and antifungal properties by inhibiting the growth of bacterial and fungal cells. It is also believed that MDMP exerts its anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MDMP has been shown to have significant biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, MDMP has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDMP in lab experiments is its significant antibacterial and antifungal properties, which make it a potential candidate for the development of novel antibiotics. Additionally, MDMP has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. However, one limitation of using MDMP in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for MDMP research. One direction is to further investigate its antibacterial and antifungal properties to develop novel antibiotics. Another direction is to investigate its anti-inflammatory properties to develop potential treatments for inflammatory diseases such as arthritis and asthma. Additionally, future research could investigate the potential toxicity of MDMP and develop methods to mitigate any potential risks.
Métodos De Síntesis
The synthesis of MDMP involves a multi-step reaction process, which starts with the reaction between 4-methoxyphenylacetic acid and 1,5-dioxaspiro[5.5]undecane. This reaction results in the formation of 4-methoxyphenyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. The final step involves the reaction between the intermediate and acetic anhydride, which results in the formation of MDMP.
Aplicaciones Científicas De Investigación
MDMP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, MDMP has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-16-6-3-15(4-7-16)5-8-17(20)19-11-9-18(10-12-19)22-13-2-14-23-18/h3-4,6-7H,2,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYIGADJVPAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)

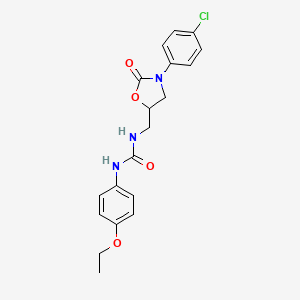

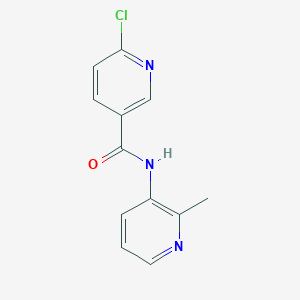
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)
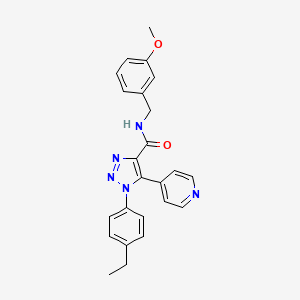
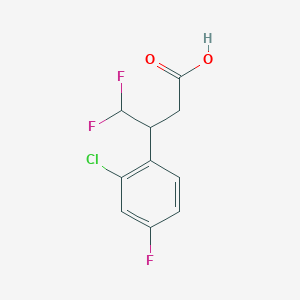
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)
